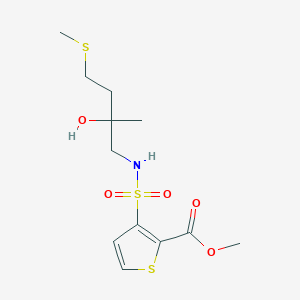
methyl 3-(N-(2-hydroxy-2-methyl-4-(methylthio)butyl)sulfamoyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(N-(2-hydroxy-2-methyl-4-(methylthio)butyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H19NO5S3 and its molecular weight is 353.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Research has demonstrated innovative synthetic approaches and reactions involving thiophene derivatives. For instance, the work by Stephens et al. (1999) describes the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, showcasing a method that could be applicable to the synthesis or functionalization of similar compounds (C. E. Stephens, Matthew B. Price, J. W. Sowell, 1999). Similarly, the study by Corral & Lissavetzky (1984) on reactions with methyl 3-hydroxythiophene-2-carboxylate opens new routes to diverse thiophene derivatives, highlighting the potential for chemical modifications to explore different applications (C. Corral, J. Lissavetzky, 1984).
Material Science Applications
Thiophene derivatives have been investigated for their applications in material science, particularly in the synthesis of novel polymers and catalysis. For example, research by Park et al. (2017) on eco-friendly solvent-processed fullerene-free polymer solar cells demonstrates the utility of thiophene derivatives in developing high-efficiency and stable photovoltaic materials (G. Park, Suna Choi, S. Park, Dae Hee Lee, M. Cho, D. Choi, 2017). This suggests potential research applications for related methyl thiophene compounds in renewable energy technologies.
Pharmacological Research
While excluding specific details on drug use and side effects, it's worth noting that thiophene derivatives have been explored for their pharmacological properties. A study by Cong Ri-gang (2007) on the synthesis and anti-inflammatory activity of certain thiophene derivatives indicates the broad potential of these compounds in medicinal chemistry research (Cong Ri-gang, 2007).
Environmental Applications
The catalytic oxidative desulfurization (ODS) of diesel fuel, as explored by Chica, Corma, and Domine (2006), demonstrates the application of thiophene derivatives in environmental chemistry, specifically in processes aimed at reducing sulfur content in fuels (A. Chica, A. Corma, M. Domine, 2006).
Eigenschaften
IUPAC Name |
methyl 3-[(2-hydroxy-2-methyl-4-methylsulfanylbutyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S3/c1-12(15,5-7-19-3)8-13-21(16,17)9-4-6-20-10(9)11(14)18-2/h4,6,13,15H,5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYUTTMMXMXEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679518.png)


![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)

![N-[2-Oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2679524.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2679529.png)
![(Z)-3-[2-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2679530.png)


